tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
CAS No.:
Cat. No.: VC20539335
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O3 |
|---|---|
| Molecular Weight | 256.34 g/mol |
| IUPAC Name | tert-butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-5-6-13(15,9-17-4)8-14-7-10/h10,14H,5-9H2,1-4H3 |
| Standard InChI Key | QUSBMMYGLKLMND-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CCC1(CNC2)COC |
Introduction
Chemical Identity and Structural Features
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₂O₃ | |
| Molecular Weight | 256.34 g/mol | |
| IUPAC Name | tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1C2CCC1(CNC2)COC | |
| InChI Key | QUSBMMYGLKLMND-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Stability and Functional Group Reactivity
Applications in Medicinal Chemistry and Drug Discovery
Role as a Synthetic Intermediate
This compound’s rigid bicyclic framework and dual nitrogen atoms make it a valuable intermediate for constructing pharmacologically active molecules. For example:
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Enzyme Inhibitors: Diazabicyclo scaffolds are leveraged in protease and kinase inhibitors due to their ability to mimic transition states.
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Neurological Agents: Structural analogs (e.g., 3,8-diazabicyclo[3.2.1]octane derivatives) exhibit affinity for neurotransmitter receptors, suggesting potential in treating CNS disorders .
Table 2: Comparative Properties of Diazabicyclo Derivatives
| Compound | Molecular Weight | Solubility Profile | Primary Application |
|---|---|---|---|
| tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 256.34 g/mol | Lipophilic | CNS drug intermediates |
| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride | 248.75 g/mol | Hydrophilic (salt form) | In vitro biological screening |
| tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 212.29 g/mol | Moderate lipophilicity | Peptidomimetic synthesis |
Future Research Directions
Expanding Synthetic Utility
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access stereochemically pure variants for pharmacological testing.
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Post-Functionalization: Exploring cross-coupling reactions at the methoxymethyl group to introduce bioisosteres or fluorophores.
Biological Profiling
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ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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Target Identification: Screening against kinase libraries or GPCR panels to identify novel therapeutic targets.
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